3,4-Dimethoxybenzenesulfonylisocyanate
Description
3,4-Dimethoxybenzenesulfonylisocyanate is a specialized organic compound featuring a sulfonylisocyanate (-SO₂-NCO) functional group attached to a benzene ring substituted with methoxy (-OCH₃) groups at the 3- and 4-positions.
The sulfonylisocyanate group confers high electrophilicity, making it reactive toward nucleophiles like amines or alcohols, while the methoxy substituents enhance solubility in polar solvents due to their electron-donating nature.
Properties
Molecular Formula |
C9H9NO5S |
|---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(oxomethylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H9NO5S/c1-14-8-4-3-7(5-9(8)15-2)16(12,13)10-6-11/h3-5H,1-2H3 |
InChI Key |
PNDMGELBDCITCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N=C=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Electronic Effects
- Sulfonylisocyanate vs. Phenyl/Diisocyanates : The sulfonyl group (-SO₂-) in this compound increases electrophilicity at the isocyanate group compared to phenyl or aliphatic isocyanates (e.g., 3,4-Dimethylphenyl isocyanate), accelerating reactions with nucleophiles .
- Methoxy vs. Methyl Substituents: Methoxy groups donate electrons via resonance, slightly reducing the isocyanate’s electrophilicity compared to electron-withdrawing groups. However, they improve solubility in solvents like DMSO or ethanol, facilitating laboratory-scale reactions .
Research Findings and Gaps
- Synthetic Utility : A 2021 study on 3,4-Dimethylphenyl isocyanate demonstrated its efficacy in synthesizing urea derivatives, suggesting that this compound could enable analogous reactions with enhanced solubility .
- Volatility : Aliphatic isocyanates (e.g., hexamethylene diisocyanate) are more volatile than aromatic sulfonylisocyanates, influencing their industrial applicability .
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